molecular formula C12H19N3O2 B1429191 tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1352719-15-3

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1429191
M. Wt: 237.3 g/mol
InChI Key: GHITWFDHFOLATC-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate” is a synthetic chemical compound with the CAS Number: 1352719-15-3 . It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is stored at room temperature .

Scientific Research Applications

1. Radioprotective Applications

Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate and its derivatives have been explored for their potential as radioprotective agents. A study by Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals related to this compound and evaluated their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).

2. Synthesis of Bioactive Compounds

This compound plays a role in the synthesis of various bioactive compounds. For instance, the work by Scott (2006) describes a palladium-catalyzed process for preparing imidazo[4,5-b]pyridin-2-ones, demonstrating the versatility of related compounds in chemical syntheses (Scott, 2006).

3. Crystal Structure and Vibrational Properties Analysis

Research by Chen et al. (2021) involved studying the crystal structure and vibrational properties of a compound closely related to tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. This study highlights the importance of such compounds in understanding molecular interactions and structural properties (Chen et al., 2021).

4. Catalytic Activities in Organic Synthesis

A 2009 study by Cheng et al. demonstrated the use of pyridine-functionalised N-heterocyclic carbenes, closely related to the compound , in the synthesis of ruthenium(II) carbonyl chloride complexes. These complexes exhibited catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

5. Enzymatic Metabolism Studies

Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor, which includes a tert-butyl moiety similar to the compound , revealing insights into enzymatic pathways and metabolism in biological systems (Yoo et al., 2008).

6. Intermediate in Pharmaceutical Synthesis

Kong et al. (2016) synthesized an important intermediate compound for pharmaceutical applications, demonstrating the role of tert-butylated compounds in drug development (Kong et al., 2016).

7. X-Ray Diffraction Studies

The compound's derivatives have been characterized through X-ray diffraction studies, as shown in the research by Naveen et al. (2007), indicating its relevance in crystallography and material science (Naveen et al., 2007).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation and allergic skin reactions . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHITWFDHFOLATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Coburn, PT Meinke, W Chang… - …, 2013 - Wiley Online Library
The NS5A protein plays a critical role in the replication of HCV and has been the focus of numerous research efforts over the past few years. NS5A inhibitors have shown impressive in …

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